N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine
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Overview
Description
N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine is a compound belonging to the class of organic compounds known as N-acyl-L-alpha-amino acids. These are N-acylated alpha amino acids which have the L-configuration of the alpha-carbon atom. The compound has a molecular formula of C13H17N2O8P and a molecular weight of 360.257 g/mol .
Preparation Methods
The synthesis of N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine involves the acylation of L-alanine with 4-(4-nitrophenylphospho)butanoyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Chemical Reactions Analysis
N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine undergoes several types of chemical reactions:
Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like hydroxide ions, and acids or bases for hydrolysis. Major products formed from these reactions include amino derivatives, substituted aromatic compounds, and hydrolyzed fragments.
Scientific Research Applications
N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound serves as a probe to study enzyme activities and protein interactions due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is used in the development of novel materials and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of products that can be studied to understand enzyme kinetics and mechanisms. The nitrophenyl group can also interact with receptors, modulating their activity and providing insights into receptor-ligand interactions .
Comparison with Similar Compounds
N-[4-(4-nitrophenylphospho)butanoyl]-L-alanine is unique due to its specific structure, which includes a nitrophenylphospho group attached to an L-alanine backbone. Similar compounds include:
N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine: The enantiomer of the compound with the D-configuration at the alpha-carbon.
N-acyl-L-alanine derivatives: Compounds with different acyl groups attached to the L-alanine backbone.
Nitrophenylphospho derivatives: Compounds with variations in the length of the carbon chain or different substituents on the aromatic ring
These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H17N2O8P |
---|---|
Molecular Weight |
360.26 g/mol |
IUPAC Name |
(2R)-2-[4-[hydroxy-(4-nitrophenoxy)phosphoryl]butanoylamino]propanoic acid |
InChI |
InChI=1S/C13H17N2O8P/c1-9(13(17)18)14-12(16)3-2-8-24(21,22)23-11-6-4-10(5-7-11)15(19)20/h4-7,9H,2-3,8H2,1H3,(H,14,16)(H,17,18)(H,21,22)/t9-/m1/s1 |
InChI Key |
KBXXIYHMPQZHCH-SECBINFHSA-N |
SMILES |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)O)NC(=O)CCCP(=O)(O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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